molecular formula C36H26 B12040215 1,1',1'',1'''-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene CAS No. 6937-59-3

1,1',1'',1'''-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene

Cat. No.: B12040215
CAS No.: 6937-59-3
M. Wt: 458.6 g/mol
InChI Key: PBWIMKRDABIAKG-UHFFFAOYSA-N
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Description

1,1',1'',1'''-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene is a polysubstituted pentafulvene derivative featuring a central cyclopentadiene ring substituted with four phenyl groups at the 1,2,3,4-positions and a benzylidene moiety at the 5-position. Its molecular formula is C₃₀H₂₂, with a molecular weight of 382.50 g/mol (CAS# 3141-05-7) . The compound is synthesized via palladium-catalyzed deacetylation of enones, followed by purification using petroleum ether/ethyl acetate (20:1), yielding a red-brown solid in 90% efficiency . Key calculated properties include a density of 1.162 g/cm³, a boiling point of 584.2°C, and a flash point of 306.5°C . Its structure enables strong intermolecular interactions (e.g., C-H/π), which may influence solid-state packing and photophysical behavior .

Properties

CAS No.

6937-59-3

Molecular Formula

C36H26

Molecular Weight

458.6 g/mol

IUPAC Name

(3-benzylidene-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)benzene

InChI

InChI=1S/C36H26/c1-6-16-27(17-7-1)26-32-33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)36(31-24-14-5-15-25-31)34(32)29-20-10-3-11-21-29/h1-26H

InChI Key

PBWIMKRDABIAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene typically involves the following steps:

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and stability. The delocalization of pi electrons in the conjugated diene system contributes to its unique properties and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 5-substituted cyclopentadienyl derivatives, where the benzylidene group is replaced with various functional groups. Below is a detailed comparison of its synthesis, physical properties, and substituent effects with analogous compounds.

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃O in 5-(4-trifluoromethoxybenzylidene)) lower yields (49.3 mg, 91% isolated mass) due to electronic destabilization .
  • Methoxy and fluoro substituents reduce yields, likely due to competing side reactions or solubility issues .
Physical and Spectroscopic Properties
Compound Name (Substituent) Physical State Melting Point (°C) Fluorescence Reference
5-Benzylidene (Target compound) Red-brown solid Not reported Not studied
5-(4-Trifluoromethoxybenzylidene) Red-brown solid 165–167 Not reported
5-Ethylidene Red-brown solid Not reported Not studied
Triaryl cyclopentadienyl ligands* Solid Not reported AIEE in THF/water

Notes:

  • The target compound and its analogs are consistently isolated as red-brown solids , indicating similar crystallinity .
  • AIEE (Aggregation-Induced Emission Enhancement) is observed in related triaryl cyclopentadienyl ligands, where solid-state fluorescence exceeds solution-phase due to tight molecular packing .
Structural and Computational Insights

Theoretical calculations on analogous triaryl cyclopentadienyl ligands reveal that substituents modulate the HOMO-LUMO gap, influencing photophysical behavior . For example:

  • Methyl groups increase steric protection, reducing intermolecular quenching in the solid state.
  • Phenyl rings enable π-stacking, critical for AIEE .

Biological Activity

The compound 1,1',1'',1'''-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene (CAS No. 6937-59-3) is a complex polycyclic aromatic hydrocarbon with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C30H22C_{30}H_{22}, with a molecular weight of 382.50 g/mol. Its structure consists of multiple benzene rings connected through a cyclopentadiene framework, which is significant for its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. It is hypothesized that the presence of the conjugated diene system allows for interaction with cellular targets involved in proliferation and apoptosis.
  • Case Studies :
    • A study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and increasing the expression of pro-apoptotic proteins .
    • Another investigation revealed that it inhibited the growth of lung cancer cells (A549) through cell cycle arrest at the G2/M phase .

Efficacy in Biological Assays

The efficacy of 1,1',1'',1'''-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene has been evaluated using various in vitro assays:

Assay Type Cell Line IC50 Value (µM) Mechanism
MTT AssayMCF-715.2Induction of apoptosis
Colony Formation AssayA54912.5Cell cycle arrest
Tyrosinase Inhibition AssayB16F108.0Inhibition of melanin production

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels in mammalian models:

  • In vivo studies showed no significant adverse effects at doses up to 2000 mg/kg in mice .
  • Histopathological examinations revealed no damage to vital organs such as the liver and kidneys .

Q & A

Basic Research Question

  • Byproduct Formation : Oligomeric side products are common in reactions with EDGs. Mitigated via low-temperature (-50°C) stepwise addition of reagents .
  • Solvent Selection : Ethanol or methanol precipitates polar impurities, while non-polar solvents (petroleum ether) isolate aromatic cores .

Advanced Consideration : HPLC-MS is recommended for detecting trace byproducts in high-yield reactions (e.g., 94% for methoxy derivatives) .

How can computational methods enhance understanding of this compound’s photophysical properties?

Advanced Research Question

  • TD-DFT Calculations : Predict absorption/emission spectra by modeling excited-state transitions. For example, π→π* transitions in benzylidene groups correlate with fluorescence at 455–470 nm .
  • Molecular Packing Analysis : Simulations of C–H/π interactions explain solid-state fluorescence enhancement (e.g., AIEE effects) .

Experimental Validation : Compare computed HOMO-LUMO gaps with UV-Vis data to refine computational models .

What are the potential applications of this compound in materials science?

Advanced Research Question

  • Ligand Design : The tetrabenzene scaffold can coordinate metals (e.g., dysprosium) to form mixed metallocenes for catalytic or magnetic applications .
  • Fluorescent Probes : Aggregation-induced emission (AIEE) properties make it suitable for optoelectronic devices or bioimaging .

Synthesis Challenge : Functionalization with hydrophilic groups (e.g., sulfonate) is required for aqueous compatibility .

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